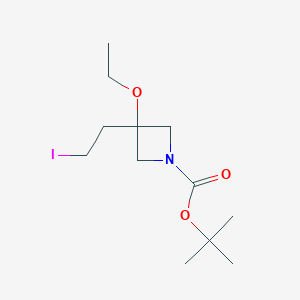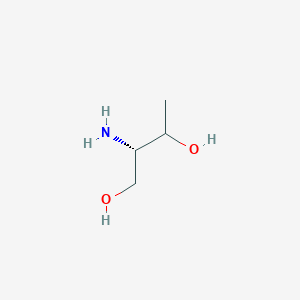
3-O-(b-D-Mannopyranosyl)-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-(b-D-Mannopyranosyl)-D-mannopyranose: is a disaccharide composed of two mannose units. Mannose is a simple sugar, or monosaccharide, that is a constituent of many polysaccharides and glycoproteins. This compound is significant in various biological processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(b-D-Mannopyranosyl)-D-mannopyranose typically involves the glycosylation of mannose derivatives. One common method includes the use of glycosyl donors and acceptors under specific reaction conditions. For instance, the coupling of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-β-D-glucopyranose with partially benzylated acceptor sugar derivatives, followed by deacetylation and acetalation, can yield the desired disaccharide .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of glycosyl groups to specific acceptor molecules, resulting in the formation of this compound. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions: 3-O-(b-D-Mannopyranosyl)-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the conversion of carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include periodate and bromine water.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include trifluoromethanesulfonyl chloride and azides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3-O-(b-D-Mannopyranosyl)-D-mannopyranose is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It serves as a model compound for studying glycosylation reactions and carbohydrate chemistry .
Biology: In biology, this compound is used to study cell surface interactions and glycoprotein functions. It is involved in the investigation of mannose-binding lectins and their role in immune responses .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in drug delivery systems and as a component of vaccines .
Industry: In the industrial sector, this compound is used in the production of bioactive molecules and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of 3-O-(b-D-Mannopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets, such as mannose receptors on cell surfaces. These interactions can trigger various cellular pathways, including endocytosis and signal transduction. The compound’s effects are mediated through its binding to lectins and other carbohydrate-binding proteins, influencing cellular processes such as adhesion, migration, and immune responses .
Comparison with Similar Compounds
Mannose: A simple monosaccharide that is a building block of 3-O-(b-D-Mannopyranosyl)-D-mannopyranose.
Mannobiose: A disaccharide composed of two mannose units, similar to this compound but with different glycosidic linkages.
Mannosylated Glycoconjugates: Complex molecules containing mannose residues, used in various biological and medical applications.
Uniqueness: this compound is unique due to its specific glycosidic linkage and its role in specific biological processes. Its structure allows it to interact with mannose-binding proteins and receptors, making it valuable for studying carbohydrate-protein interactions and developing therapeutic agents .
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 |
InChI Key |
QIGJYVCQYDKYDW-FZFXURTHSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


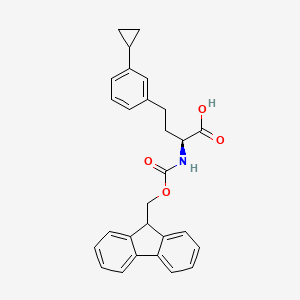

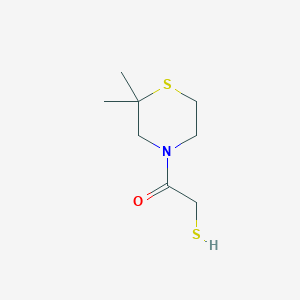
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)
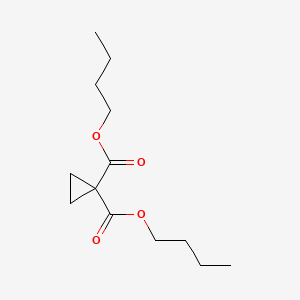

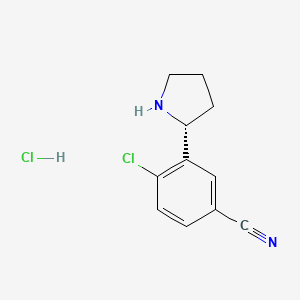

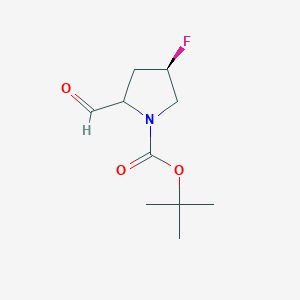
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
